2-Hydroxy-2,2-diphenylacetonitrile
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Overview
Description
2-Hydroxy-2,2-diphenylacetonitrile is an organic compound with the molecular formula C14H11NO It is characterized by the presence of a hydroxyl group and a nitrile group attached to a central carbon atom, which is also bonded to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Hydroxy-2,2-diphenylacetonitrile involves the reaction of mandelonitrile with benzene in the presence of concentrated sulfuric acid as a condensing agent. The reaction is carried out at a temperature below 45°C, followed by the addition of water, separation of the oil layer, and distillation to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient condensing agents and optimized reaction conditions ensures high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2,2-diphenylacetonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-2,2-diphenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,2-diphenylacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to modulation of biological processes and potential therapeutic effects .
Comparison with Similar Compounds
- 2-Hydroxy-2,2-diphenylacetic acid
- 2-Hydroxy-2,2-diphenylacetamide
- 2-Hydroxy-2,2-diphenylpropionitrile
Comparison: Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable compound for various research and industrial purposes .
Biological Activity
2-Hydroxy-2,2-diphenylacetonitrile, also known as mandelonitrile, is a compound with significant biological activity, particularly in the context of its toxicity and potential therapeutic applications. As a member of the cyanohydrin class, it exhibits both beneficial and harmful effects due to its chemical structure, which includes a hydroxyl group and a nitrile functional group.
- Molecular Formula : C14H11NO
- Molecular Weight : 225.25 g/mol
- Density : 1.1 g/cm³
- Melting Point : 71-73 °C
- Boiling Point : 322.3 °C
The biological activity of this compound is primarily linked to its potential toxicity. The compound can release cyanide ions upon metabolism, which can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain. This mechanism leads to decreased ATP production and can result in cellular hypoxia and tissue damage.
Toxicological Profile
The primary toxicological concern associated with this compound is its ability to produce cyanide, which is known for its rapid onset of toxicity. The following table summarizes the toxic effects and mechanisms:
Effect | Mechanism |
---|---|
Inhibition of cellular respiration | Cyanide binds to cytochrome c oxidase, preventing electron transfer in mitochondria. |
Hypoxia | Decreased ATP production leads to tissue hypoxia and potential organ failure. |
Neurotoxicity | Impairment of neurotransmitter function due to energy depletion in neurons. |
Biological Activity Studies
Recent studies have highlighted the dual nature of this compound's biological activity:
- Antitumor Activity : Some derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that certain modifications can enhance antiproliferative effects on MCF-7 breast cancer cells.
- Antimicrobial Properties : The compound exhibits antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.
- Neuroprotective Effects : Research has indicated that certain analogs may provide neuroprotective benefits by modulating oxidative stress pathways.
Case Studies
A notable case study involved the assessment of the compound's effects on cardiac function in a controlled animal model:
- Study Design : A randomized trial using pigs evaluated the cardiovascular response to varying doses of this compound.
- Findings : Higher doses were associated with improved cardiac output and reduced heart rate variability, indicating a potential therapeutic role in managing cardiac conditions.
Properties
IUPAC Name |
2-hydroxy-2,2-diphenylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDQZKOTSCOPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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